2,2’-Dinitro-4,4’-azoxytoluene
2,2’-Dinitro-4,4’-azoxytoluene
Brand Name:
Vulcanchem
CAS No.:
5679-89-0
VCID:
VC0103815
InChI:
InChI=1S/C14H12N4O5/c1-9-3-5-11(7-13(9)17(20)21)15-16(19)12-6-4-10(2)14(8-12)18(22)23/h3-8H,1-2H3
SMILES:
CC1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C)[N+](=O)[O-])[O-])[N+](=O)[O-]
Molecular Formula:
C14H12N4O5
Molecular Weight:
316.27 g/mol
2,2’-Dinitro-4,4’-azoxytoluene
CAS No.: 5679-89-0
Reference Standards
VCID: VC0103815
Molecular Formula: C14H12N4O5
Molecular Weight: 316.27 g/mol
CAS No. | 5679-89-0 |
---|---|
Product Name | 2,2’-Dinitro-4,4’-azoxytoluene |
Molecular Formula | C14H12N4O5 |
Molecular Weight | 316.27 g/mol |
IUPAC Name | (4-methyl-3-nitrophenyl)-(4-methyl-3-nitrophenyl)imino-oxidoazanium |
Standard InChI | InChI=1S/C14H12N4O5/c1-9-3-5-11(7-13(9)17(20)21)15-16(19)12-6-4-10(2)14(8-12)18(22)23/h3-8H,1-2H3 |
Standard InChIKey | CNXNJGNHOMJIMY-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C)[N+](=O)[O-])[O-])[N+](=O)[O-] |
Canonical SMILES | CC1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C)[N+](=O)[O-])[O-])[N+](=O)[O-] |
Synonyms | Bis(4-methyl-3-nitrophenyl)-diazene 1-Oxide; 3,3’-Dinitro- p,p’-azoxytoluene |
PubChem Compound | 145806 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume